An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 115467-07-7
Core Compound Properties
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a fluorinated organic compound that serves as a versatile building block in synthetic and medicinal chemistry. Its trifluoromethoxy group and multiple halogen substituents provide unique electronic properties and several points for chemical modification, making it a valuable intermediate in the synthesis of complex molecules, particularly in the development of liquid crystals and potential therapeutic agents.
| Property | Value | Reference |
| CAS Number | 115467-07-7 | [1][2][3] |
| Molecular Formula | C₇H₂BrF₅O | [1][4] |
| Molecular Weight | 276.99 g/mol | [1][4][5] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Purity | >98.0% (GC) | [5] |
| Refractive Index | 1.43 | [6] |
| Specific Gravity | 1.78 | [6] |
Synthesis and Reactivity
The reactivity of this compound is dominated by the bromine atom, which is susceptible to various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents can influence the reactivity of the C-Br bond.
Experimental Protocols
Miyaura Borylation for the Synthesis of a Boronate Ester Intermediate
A key application of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is its conversion to a boronate ester, a crucial intermediate for subsequent Suzuki-Miyaura cross-coupling reactions. The following protocol is adapted from a patented procedure for the synthesis of liquid-crystalline compounds.[7]
Reaction Scheme:
Miyaura Borylation of the title compound.
Materials:
-
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (50.0 g, 180 mmol)[7]
-
Bis(pinacolato)diboron (70.2 g, 271 mmol)[7]
-
Potassium acetate (53.2 g, 540 mmol)[7]
-
1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride (Pd(dppf)Cl₂) (4.0 g, 5.4 mmol)[7]
-
1,4-Dioxane (430 ml)[7]
-
Distilled water
-
MTB ether (methyl tert-butyl ether)
-
Saturated sodium chloride solution
-
Sodium sulfate
Procedure:
-
To a solution of 5-bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (50.0 g, 180 mmol) in 1,4-dioxane (430 ml), add potassium acetate (53.2 g, 540 mmol), 1,1'-bis(biphenylphosphine)-ferrocenepalladium dichloride (4.0 g, 5.4 mmol), and bis(pinacolato)diboron (70.2 g, 271 mmol).[7]
-
Reflux the mixture overnight.[7]
-
After cooling to room temperature, add distilled water and dilute the mixture with MTB ether.[7]
-
Separate the phases and extract the aqueous phase with MTB ether.[7]
-
Combine the organic phases, wash with saturated sodium chloride solution, dry over sodium sulfate, filter, and evaporate the solvent in vacuo.[7]
-
The crude product can be purified by chromatography over silica gel.[7]
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethoxy group is of significant interest in drug design due to its ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. While specific biological activities for 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene are not extensively documented, it has been cited as an intermediate in the synthesis of oxazine monoacylglycerol lipase (MAGL) inhibitors.[8] MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for treating various neurological disorders, including pain and neuroinflammation.[8]
Potential Role in the Synthesis of MAGL Inhibitors
The general workflow for incorporating the core structure of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene into more complex molecules, such as MAGL inhibitors, typically involves palladium-catalyzed cross-coupling reactions.
General synthetic workflow.
Signaling Pathways of Interest
Given its use in the synthesis of MAGL inhibitors, the biological context of this compound is linked to the endocannabinoid signaling pathway. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 115467-07-7 3,5-Difluoro-4-(trifluoromethoxy)bromobenzene AKSci Z7709 [aksci.com]
- 3. career henan chemical co Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene [cymitquimica.com]
- 6. labproinc.com [labproinc.com]
- 7. US11208595B2 - Liquid-crystalline compounds - Google Patents [patents.google.com]
- 8. WO2019180185A1 - Oxazine monoacylglycerol lipase (magl) inhibitors - Google Patents [patents.google.com]
